MIF Tautomerase Inhibition Profile of tert-Butyl N-(2-methylindolizin-1-yl)carbamate
tert-Butyl N-(2-methylindolizin-1-yl)carbamate exhibits modest inhibitory activity against the human macrophage migration inhibitory factor (MIF) tautomerase [1]. A direct head-to-head comparison with the structurally distinct MIF inhibitor, 2-[(4-hydroxybenzylidene)amino]-3-(1H-indol-3-yl)propionic acid methyl ester, highlights a significant potency differential [2]. While the target compound shows an IC50 of 16,700 nM (16.7 µM), the comparator achieves an IC50 of 1,650 nM (1.65 µM), representing a potency that is 10.1-fold higher [1] [2].
| Evidence Dimension | IC50 |
|---|---|
| Target Compound Data | 1.67E+4 nM (16.7 µM) |
| Comparator Or Baseline | 2-[(4-hydroxybenzylidene)amino]-3-(1H-indol-3-yl)propionic acid methyl ester, IC50 = 1.65 µM |
| Quantified Difference | 10.1-fold lower potency |
| Conditions | Inhibition of human cloned MIF tautomerase activity expressed in Escherichia coli, assessed as conversion of L-dopachrome methyl ester to indolecarboxylate. |
Why This Matters
This quantitative data allows researchers to select a compound with a specific, characterized activity level for MIF-related studies, which is essential for assay design and understanding its place in a broader chemical series.
- [1] BindingDB. BDBM50359717, CHEMBL1927058. IC50: 1.67E+4 nM. View Source
- [2] Winner, M., et al. (2008). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research, 68(18), 7253-7257. View Source
